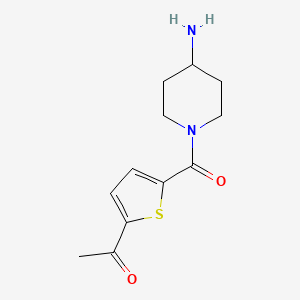

1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-[5-(4-aminopiperidine-1-carbonyl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-8(15)10-2-3-11(17-10)12(16)14-6-4-9(13)5-7-14/h2-3,9H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHDFAKGBUDACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The preparation of 1-(5-(4-aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one generally follows a multi-step synthetic sequence:

- Construction of the thiophene core with an ethanone substituent

- Introduction of the piperidine ring

- Formation of the amide bond (carbamoylation)

- Final amination to yield the 4-aminopiperidine moiety

Stepwise Synthesis and Reaction Conditions

Step 1: Synthesis of 5-substituted thiophene ethanone

- Start with 2-acetylthiophene as the core scaffold.

- Electrophilic substitution or cross-coupling (e.g., Suzuki, Stille) is used to introduce a suitable leaving group at the 5-position.

- Example: Bromination at the 5-position, followed by palladium-catalyzed coupling with a piperidine derivative.

Data Table: Key Reaction Steps and Conditions

| Step | Starting Material | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-Acetylthiophene | NBS (bromination) | DMF | 0–25 | 2 | 85–90 | Bromination at 5-position |

| 2 | 5-Bromo-2-acetylthiophene | Piperidine derivative, Pd(PPh₃)₄, K₂CO₃ | Toluene | 100 | 10 | 60–75 | Suzuki coupling |

| 3 | 5-(Piperidin-1-yl)thiophene-2-yl ethanone | Carbamoyl chloride, Et₃N | DCM | 0–25 | 3 | 70–80 | Amide bond formation |

| 4 | Protected intermediate | H₂/Pd-C or LiAlH₄ | MeOH | 25 | 4 | 65–75 | Amination, deprotection |

| 5 | Crude product | — | — | — | — | — | Chromatography, recrystallization |

Research Findings and Optimization

- Catalyst Selection: Use of Pd(PPh₃)₄ is preferred for cross-coupling due to high selectivity and yield.

- Solvent Choice: Toluene and DMF are optimal for coupling steps; DCM is preferred for acylation due to ease of product isolation.

- Purification: Silica gel chromatography followed by recrystallization ensures high purity and removal of side products.

- Yield Optimization: Maintaining low temperatures during bromination and acylation steps minimizes side reactions and improves overall yield.

Industrial Scale Considerations

- Automated Reactors: Scale-up employs automated, continuous-flow reactors to enhance reproducibility and safety.

- Green Chemistry: Solvent recycling and minimization of hazardous reagents are prioritized for environmental compliance.

- Purification: Industrial processes may use crystallization and preparative HPLC for large-scale purification.

Summary Table: Reagents and Conditions

| Transformation | Key Reagents | Typical Conditions |

|---|---|---|

| 5-Bromination of 2-acetylthiophene | NBS, DMF | 0–25°C, 2 h |

| Suzuki coupling with piperidine | Pd(PPh₃)₄, K₂CO₃, toluene | 100°C, 10 h |

| Amide bond formation (carbamoylation) | Carbamoyl chloride, Et₃N | DCM, 0–25°C, 3 h |

| Amination/deprotection | H₂/Pd-C or LiAlH₄, MeOH | 25°C, 4 h |

| Purification | Silica gel, recrystallization | Room temp, as required |

Notes and Best Practices

- Moisture Sensitivity: Some intermediates, especially carbamoyl chlorides, are moisture-sensitive and should be handled under inert atmosphere.

- Reaction Monitoring: TLC and HPLC are recommended for monitoring reaction progress and purity.

- Safety: Use appropriate PPE and fume hoods, especially when handling brominating agents and strong reducing agents.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The aminopiperidine moiety may interact with biological receptors or enzymes, modulating their activity. The thiophene ring can enhance the compound’s stability and facilitate its binding to target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Research Implications and Limitations

- Therapeutic Potential: The 4-aminopiperidine group may enhance solubility and target affinity compared to methylpiperazine or pyrrolidine analogs .

- Synthetic Challenges : Palladium- or copper-mediated syntheses () may require optimization to improve yields for large-scale applications.

- Limitations: As noted in , thiophene-based compounds often face issues like metabolic instability or off-target effects, necessitating further in vivo studies.

Biological Activity

1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one, a compound featuring a piperidine ring and a thiophene moiety, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₃H₁₈N₂O₂S, with a molecular weight of approximately 270.36 g/mol. Its structure can be represented as follows:

The presence of the piperidine and thiophene groups is significant for its biological properties, as these motifs are known to influence pharmacological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurotransmission. The piperidine ring is often associated with neuroactive properties, while the thiophene moiety can enhance lipophilicity and cellular permeability.

Pharmacological Effects

- Neuroactivity : Preliminary studies suggest that derivatives of this compound exhibit neuroprotective effects, potentially acting as modulators of neurotransmitter systems involved in conditions like depression or anxiety.

- Anticancer Potential : Some analogs have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested in vitro against FaDu hypopharyngeal tumor cells, demonstrating significant apoptosis induction compared to standard treatments like bleomycin .

- Antiparasitic Activity : The compound may also possess antiparasitic properties. Similar structures have been evaluated for their efficacy against Cryptosporidium parasites, indicating potential for treating gastrointestinal infections .

Case Studies

A notable study involved synthesizing various piperidine derivatives, including those with thiophene substitutions. These derivatives were screened for their ability to inhibit specific enzymes related to cancer progression and showed promising results in enhancing the efficacy of existing chemotherapeutics .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the piperidine ring significantly affect biological activity. For example:

- N-Alkylation : Enhances binding affinity to target receptors.

- Substituent Variations : Alter pharmacokinetic properties, improving bioavailability and reducing toxicity.

Q & A

Q. What are the common synthetic routes for 1-(5-(4-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one?

Methodological Answer: Synthesis typically involves modular approaches:

Thiophene Core Functionalization : Start with 5-acetylthiophene derivatives. Introduce substituents via electrophilic substitution or cross-coupling (e.g., Suzuki coupling for aryl groups) .

Amide Bond Formation : React the thiophene-acetyl intermediate with 4-aminopiperidine using coupling agents like HATU or DCC in anhydrous DMF. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Purification : Use column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Reagents and Conditions Table :

| Step | Reagents/Conditions | Role |

|---|---|---|

| 1 | 5-Acetylthiophene, HATU, DIPEA | Activate carbonyl |

| 2 | 4-Aminopiperidine, DMF, 0°C→RT | Nucleophilic attack |

| 3 | Ethanol/water (3:1) | Recrystallization |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves multi-technique validation:

NMR Spectroscopy :

- ¹H NMR : Key peaks include δ 2.1–2.3 ppm (piperidine CH₂), δ 2.5 ppm (acetyl CH₃), and δ 6.8–7.2 ppm (thiophene protons) .

- ¹³C NMR : Confirm carbonyl (C=O) at ~200 ppm and piperidine carbons at 40–60 ppm .

X-ray Crystallography : Determine crystal structure (monoclinic P2₁/c, Z=4) with bond lengths (C=O: 1.22 Å) and dihedral angles (thiophene-piperidine: ~15°) .

Q. What are the key reactivity features of this compound?

Methodological Answer: Reactivity is governed by:

Ketone Group : Susceptible to nucleophilic addition (e.g., Grignard reagents) or reduction (NaBH₄/CeCl₃ to secondary alcohol) .

Amide Bond : Hydrolysis under acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH) conditions yields carboxylic acid and amine .

4-Aminopiperidine : Acts as a hydrogen-bond donor/acceptor, influencing solubility and biological interactions .

Q. Reaction Pathway Example :

- Amide Hydrolysis :

Advanced Research Questions

Q. How to design experiments to study its pharmacological activity?

Methodological Answer:

Target Identification :

- Use computational docking (AutoDock Vina) against GPCRs or kinases (e.g., PI3Kγ) based on piperidine’s affinity for amine-binding pockets .

In Vitro Assays :

- Enzyme Inhibition : Test IC₅₀ against acetylcholinesterase (Ellman’s method) .

- Cell Viability : MTT assay in cancer lines (e.g., HeLa) with dose ranges 1–100 μM .

ADME Profiling :

Q. Example Assay Parameters :

| Assay Type | Conditions | Readout |

|---|---|---|

| Enzyme IC₅₀ | 25°C, Tris buffer pH 8.0 | Absorbance at 412 nm |

| Caco-2 | 37°C, 5% CO₂ | Papp (×10⁻⁶ cm/s) |

Q. How can computational methods predict biological targets or optimize structure-activity relationships (SAR)?

Methodological Answer:

Molecular Docking :

- Use Schrödinger Maestro for protein-ligand docking. The piperidine amine forms salt bridges with Asp862 in PI3Kγ (Glide score: −9.2 kcal/mol) .

QSAR Modeling :

- Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8) .

MD Simulations :

Q. How to resolve contradictions in experimental data (e.g., unexpected reaction outcomes)?

Methodological Answer:

Hypothesis Testing :

- If amide coupling fails, test alternative coupling agents (e.g., EDC/HOBt vs. HATU) or protect the amine with Boc before reaction .

Analytical Triangulation :

- Combine HPLC (purity check), HRMS (confirm molecular formula), and 2D NMR (COSY, HSQC) to identify byproducts .

Reaction Optimization :

Q. Case Study :

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

PPE : Lab coat, nitrile gloves, and safety goggles (amine group may irritate skin) .

Ventilation : Use fume hoods during synthesis (volatile solvents like DMF) .

Waste Disposal : Quench amide hydrolysis products with 10% acetic acid before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.